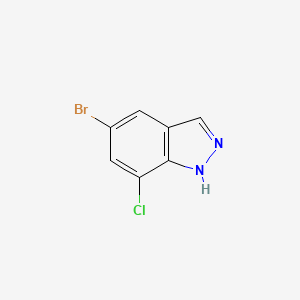

5-Bromo-7-chloro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-7-chloro-1H-indazole” is a chemical compound . It is a type of indazole, which is a heterocyclic aromatic organic compound . Indazoles have been investigated and applied in producing various inhibitors and have a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazoles, including “5-Bromo-7-chloro-1H-indazole”, has been explored through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “5-Bromo-7-chloro-1H-indazole” is C7H4BrClN2 . The molecular weight is 231.48 . The structure of indazoles, including “5-Bromo-7-chloro-1H-indazole”, is diverse and contributes to its wide variety of biological properties .

Scientific Research Applications

Bioprocessing

5-Bromo-7-chloro-1H-indazole can be used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into practical industrial applications.

Cell Culture and Transfection

This compound is also used in cell culture and transfection . Transfection is a method of introducing nucleic acids into cells, and it’s a common technique in molecular biology.

Food and Beverage Lab Solutions

5-Bromo-7-chloro-1H-indazole can be used in food and beverage lab solutions . It can be used in the analysis and quality control of food and beverage samples.

Pharma and Biopharma

This compound has applications in the pharmaceutical and biopharmaceutical industries . It can be used in the development and production of drugs.

Real-Time PCR

5-Bromo-7-chloro-1H-indazole is used in real-time PCR applications . Real-time PCR is a laboratory technique used in genetics and molecular biology to amplify and simultaneously quantify a targeted DNA molecule.

Semiconductor Analysis

This compound is used in semiconductor analysis . It can be used in the characterization and evaluation of semiconductors.

Clinical and Diagnostics

5-Bromo-7-chloro-1H-indazole has applications in clinical and diagnostic settings . It can be used in the diagnosis and monitoring of various diseases.

Digital Solutions

This compound is used in digital solutions . It can be used in the development of digital tools for data analysis and visualization.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Bromo-7-chloro-1H-indazole is a heterocyclic compound that has been found to have potential therapeutic applications Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit the activity of kinases, leading to alterations in cell cycle progression and cell volume regulation .

Biochemical Pathways

Given the reported targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that 5-Bromo-7-chloro-1H-indazole may have similar effects.

Action Environment

It is also important to note that safety precautions should be taken when handling this compound to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name |

5-bromo-7-chloro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSRPQLSDHXAIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610771 |

Source

|

| Record name | 5-Bromo-7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-1H-indazole | |

CAS RN |

635712-44-6 |

Source

|

| Record name | 5-Bromo-7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)